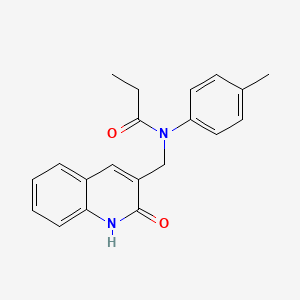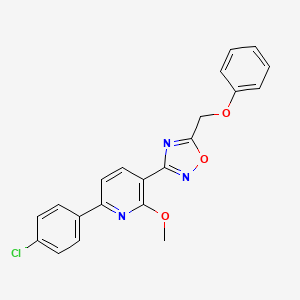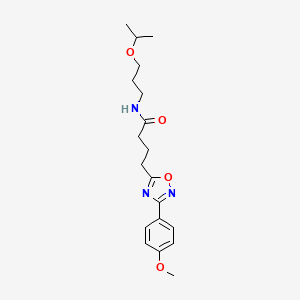
N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as IPPOB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. IPPOB belongs to the class of oxadiazole compounds and has been studied for its ability to modulate certain biological pathways.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications of N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is in the treatment of cancer. Studies have shown that N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can inhibit the growth of cancer cells by modulating certain biological pathways. Additionally, N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but studies suggest that it may modulate certain biological pathways involved in cancer cell growth and inflammation. N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of certain enzymes and proteins involved in these pathways, leading to a decrease in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cancer cell growth. Additionally, N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-inflammatory effects by decreasing the production of certain inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its high purity yield during synthesis. Additionally, N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have low toxicity levels in various cell lines, making it a safe compound to use in scientific research. However, one limitation of using N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of focus is the development of N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and its potential use in the treatment of various diseases. Finally, studies are needed to determine the safety and efficacy of N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that includes the reaction of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-amine with 3-chloropropyl isopropyl ether in the presence of a base. This reaction results in the formation of N-(3-isopropoxypropyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide as a white solid with a high purity yield.
Propiedades
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-propan-2-yloxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-14(2)25-13-5-12-20-17(23)6-4-7-18-21-19(22-26-18)15-8-10-16(24-3)11-9-15/h8-11,14H,4-7,12-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYQOLFZZIZONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






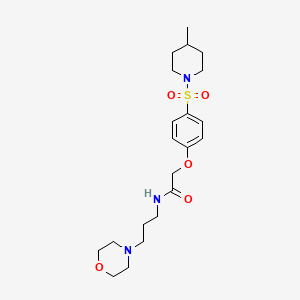
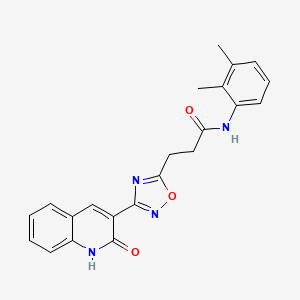



![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)
